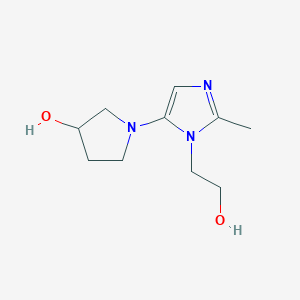
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a hydroxyl group. Its stereochemistry is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrolidine with an appropriate epoxide under basic conditions to form the desired product. The reaction typically requires a catalyst, such as a strong base like sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-methylpyrrolidin-2-yl)propan-1-ol: This compound shares a similar pyrrolidine ring structure but differs in the position of the hydroxyl group.
N-methylpyrrolidine: A simpler compound with a pyrrolidine ring and a methyl group, lacking the amino and hydroxyl groups.
Uniqueness
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7-3-2-4-10(7)6-8(11)5-9/h7-8,11H,2-6,9H2,1H3/t7?,8-/m1/s1 |
Clave InChI |
KXJQKMCVEHJUCC-BRFYHDHCSA-N |
SMILES isomérico |
CC1CCCN1C[C@@H](CN)O |
SMILES canónico |
CC1CCCN1CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
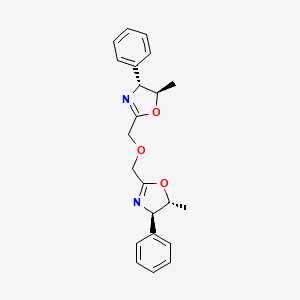
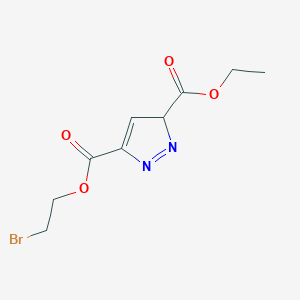
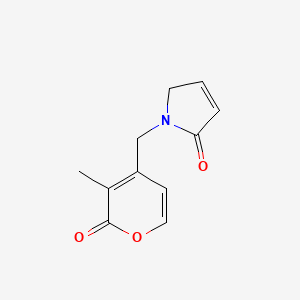
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)

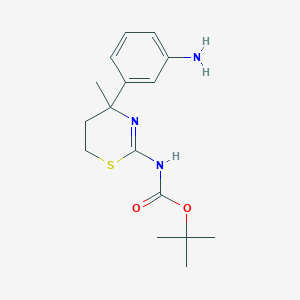
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
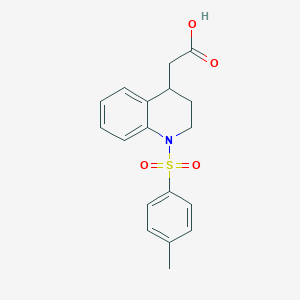

![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
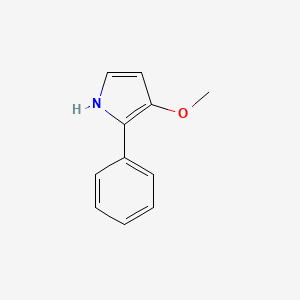
![4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12875766.png)
